methyl 3-methyl-1H-indole-4-carboxylate
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Overview
Description
Methyl 3-methyl-1H-indole-4-carboxylate is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-methyl-1H-indole-4-carboxylate typically involves the Fischer indole synthesis. This method uses hydrazine and an aldehyde or ketone under acidic conditions to form the indole ring . For example, the reaction of hydrazine with a suitable ketone in the presence of acetic acid and hydrochloric acid under reflux conditions can yield the desired indole derivative .
Industrial Production Methods
Industrial production methods for indole derivatives often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-methyl-1H-indole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions typically use reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Methyl 3-methyl-1H-indole-4-carboxylate has numerous applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of methyl 3-methyl-1H-indole-4-carboxylate involves its interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-formyl-1H-indole-4-carboxylate
- Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate
- 1-Methylindole-3-carboxaldehyde
Uniqueness
Methyl 3-methyl-1H-indole-4-carboxylate is unique due to its specific substitution pattern on the indole ring, which can influence its reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C11H11NO2 |
---|---|
Molecular Weight |
189.21 g/mol |
IUPAC Name |
methyl 3-methyl-1H-indole-4-carboxylate |
InChI |
InChI=1S/C11H11NO2/c1-7-6-12-9-5-3-4-8(10(7)9)11(13)14-2/h3-6,12H,1-2H3 |
InChI Key |
OQNMCYLZSPPKLE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CNC2=CC=CC(=C12)C(=O)OC |
Origin of Product |
United States |
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